molecular formula C14H18BrN B7978902 5-BROMO-1-HEXYL-1H-INDOLE

5-BROMO-1-HEXYL-1H-INDOLE

Cat. No.: B7978902
M. Wt: 280.20 g/mol
InChI Key: CKCJSVSFCRZUKY-UHFFFAOYSA-N
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Description

5-BROMO-1-HEXYL-1H-INDOLE is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The presence of a bromine atom at the 5-position and a hexyl group at the 1-position of the indole ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-BROMO-1-HEXYL-1H-INDOLE can be synthesized through several methods. One common approach involves the bromination of 1-hexylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-BROMO-1-HEXYL-1H-INDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-BROMO-1-HEXYL-1H-INDOLE involves its interaction with specific molecular targets and pathways. The bromine atom and hexyl group influence the compound’s binding affinity and selectivity towards various biological receptors. The indole ring system allows for π-π interactions and hydrogen bonding with target proteins, affecting their function and activity .

Properties

IUPAC Name

5-bromo-1-hexylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN/c1-2-3-4-5-9-16-10-8-12-11-13(15)6-7-14(12)16/h6-8,10-11H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCJSVSFCRZUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=CC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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